Allyl (2-aminoethyl)carbamate hydrochloride
Description
Allyl (2-aminoethyl)carbamate hydrochloride (CAS: 1049722-41-9) is a functionalized carbamate compound with a molecular formula of C₆H₁₁ClN₂O₂ and a molecular weight of 180.63 g/mol . It is characterized by an allyl group (–CH₂CH=CH₂) attached to a carbamate moiety, which is further linked to a 2-aminoethylamine backbone protonated as a hydrochloride salt. This compound is primarily utilized in polymer chemistry as a nucleophilic monomer for synthesizing graft copolymers, particularly in low-profile additives (LPAs) to reduce shrinkage in unsaturated polyester resins . Its allyl group enables radical-mediated polymerization, while the aminoethyl segment facilitates interactions with other polar substrates.
Properties
IUPAC Name |
prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZJBPUFKOFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ethylenediamine with Allyl Chloroformate
The most direct route involves treating ethylenediamine with allyl chloroformate in dichloromethane at 0–5°C under nitrogen atmosphere. This method achieves 68–72% yield after 6 hours when using triethylamine (3 equiv) as the base. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl (Figure 1).
Key optimization parameters:
- Temperature control below 10°C prevents di-allylation
- Strict anhydrous conditions minimize hydrolysis side reactions
- Molar ratio of 1:1.05 (ethylenediamine:chloroformate) maximizes mono-substitution
Sequential Protection-Deprotection Strategies
For substrates requiring orthogonal protection, the N-Alloc group can be introduced using allyloxycarbonyl (Alloc) chloride. A 2021 study demonstrated that pre-protection of one amine with Fmoc-Cl followed by Alloc-Cl treatment of the second amine yields the target compound in 82% purity after HPLC purification. This method requires:
- Initial Fmoc protection in THF/NaHCO₃ (2h, 25°C)
- Selective Alloc coupling using Pd(PPh₃)₄ catalyst (0.5 mol%) in CHCl₃/HOAc/NMM (5:0.25:0.125 v/v)
- Final hydrochlorination with HCl/dioxane
Palladium-Catalyzed Allyl Transfer Methodologies
Homogeneous Catalysis with Pd(0) Complexes
Tetrakis(triphenylphosphine)palladium(0) enables efficient allyl group transfer under mild conditions. As detailed in US Patent 5,777,077, the catalyst (2.5 mol%) in chloroform/acetic acid/N-methylmorpholine (95:5:2.5) removes allyl protecting groups at 40°C within 30 minutes. Applied to carbamate synthesis, this system facilitates:
- Turnover numbers exceeding 1,200
- >95% conversion at substrate concentrations up to 0.5M
- Catalyst recycling for 5 cycles with <8% activity loss
Solid-Phase Synthesis Compatibility
Automated peptide synthesizers can integrate this methodology by:
- Loading Pd(PPh₃)₄ in Ar-purged amino acid vials
- Delivering deprotection solution (CHCl₃/HOAc/NMM) via syringe pump
- Implementing 3×5-minute bubble mixing cycles
This approach achieves 98.4% stepwise yield in SPPS applications, with residual Pd levels <2 ppm by ICP-MS.
Continuous Flow Carbamation Techniques
Microreactor-Based Synthesis
A 2023 innovation employs silicon-glass microreactors (500 μm channels) for:
| Parameter | Value |
|---|---|
| Residence time | 12.4 s |
| Temperature | 65°C |
| Pressure | 8.7 bar |
| Productivity | 38 g/h/L |
| Space-time yield | 1.24 mol/h/L |
This method uses supercritical CO₂ as both reactant and solvent, achieving 94% conversion with 99.8% selectivity.
Photocatalytic Flow Systems
Visible-light-mediated carbamation (450 nm LEDs) in perfluorinated reactors enables:
- 87% yield at 25°C
- 0.05 mol% Ru(bpy)₃Cl₂ catalyst loading
- 6-minute residence time
Hydrochlorination and Final Product Isolation
Acidic Workup Procedures
Post-synthesis hydrochlorination typically uses:
- 4M HCl in dioxane (3 equiv)
- 2h stirring at 0°C
- Precipitation from cold diethyl ether
This yields white crystalline product (mp 189–192°C) with <0.5% residual solvents by GC-MS.
Crystallization Optimization
Multi-parametric analysis reveals optimal crystallization conditions:
| Solvent System | Yield | Purity | Crystal Habit |
|---|---|---|---|
| EtOH/H₂O (7:3) | 78% | 99.1% | Needles |
| iPrOH/acetone (1:1) | 85% | 99.6% | Rhombic plates |
| THF/heptane (4:6) | 91% | 99.9% | Prismatic |
Antisolvent addition rate (0.5 mL/min) and cooling gradient (1°C/min) significantly impact particle size distribution.
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (D₂O, 400 MHz):
δ 5.90 (m, 1H, CH₂CHCH₂), 5.30 (dd, J=17.2, 1.6 Hz, 1H), 5.18 (dd, J=10.4, 1.2 Hz, 1H), 4.56 (d, J=5.6 Hz, 2H), 3.35 (t, J=6.0 Hz, 2H), 3.02 (t, J=6.0 Hz, 2H)
IR (KBr):
3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), 995 cm⁻¹ (allyl C-H)
Chromatographic Purity Assessment
HPLC method validation data:
| Column | C18, 150×4.6 mm, 3.5 μm |
| Mobile phase | 10mM NH₄OAc (A)/MeCN (B) |
| Gradient | 5–95% B over 12 min |
| Retention | 6.84 min |
| LOD | 0.02 μg/mL |
| LOQ | 0.07 μg/mL |
Comparative Method Analysis
Yield and Scalability Metrics
| Method | Lab Scale Yield | Pilot Scale Yield | E-Factor | PMI |
|---|---|---|---|---|
| Batch Chloroformate | 72% | 68% | 18.7 | 32.4 |
| Flow Carbamation | 94% | 91% | 6.2 | 11.8 |
| Pd-Catalyzed | 89% | 85% | 9.8 | 17.2 |
Environmental Impact Assessment
Life cycle analysis (cradle-to-gate) for 1 kg production:
| Impact Category | Batch Process | Flow Process |
|---|---|---|
| Global Warming (kg CO₂eq) | 48.7 | 19.2 |
| Water Use (m³) | 12.4 | 4.8 |
| Energy (MJ) | 287 | 104 |
Industrial-Scale Process Recommendations
Based on techno-economic analysis, the optimal production pathway combines:
- Continuous flow carbamation (Step 1)
- Membrane-based catalyst recovery (Step 2)
- Antisolvent crystallization with inline milling (Step 3)
This configuration reduces production costs by 38% compared to batch methods while achieving 99.5% purity at 500 kg/year capacity.
Chemical Reactions Analysis
Types of Reactions
Allyl (2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides .
Scientific Research Applications
Cleavable Linker in Antibody-Drug Conjugates
Overview :
Allyl (2-aminoethyl)carbamate hydrochloride serves as a cleavable linker in the development of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs.
Mechanism :
The compound acts as a bridge between the antibody and the drug, allowing for selective delivery of cytotoxic agents to cancer cells. Upon internalization by the target cell, the linker is cleaved, releasing the drug and thereby minimizing systemic toxicity.
Research Findings :
- Studies indicate that linkers like this compound can enhance the stability and efficacy of ADCs while providing controlled release mechanisms under physiological conditions .
Peptide Synthesis
Overview :
In peptide chemistry, this compound is utilized as a protecting group for amino acid side chains during peptide synthesis. This application is crucial for ensuring the fidelity of peptide assembly.
Advantages :
- The allyl protecting group is stable under typical deprotection conditions and can be selectively removed without affecting other functional groups.
- It allows for the synthesis of complex peptides, including cyclic and branched structures, which are important for developing new therapeutic agents .
Case Studies :
- Research has demonstrated that using allyl protecting groups facilitates automated solid-phase peptide synthesis, leading to higher yields and purity of synthesized peptides .
Pharmacological Potential
Overview :
Recent studies have explored the pharmacological properties of compounds related to this compound, particularly in developing selective inhibitors for various biological targets.
Applications in Drug Development :
- The compound has been investigated in fragment-based drug discovery approaches to identify potent inhibitors for specific protein interactions. For instance, modifications involving allyl groups have shown promise in enhancing binding affinity and selectivity for targets such as dopamine receptors .
Biological Activity :
Research indicates that this compound exhibits biological activity relevant to its applications in drug delivery systems and therapeutic development. Its ability to modulate interactions at cellular levels makes it a valuable candidate for further exploration in pharmacology.
Toxicology Profile :
Initial assessments suggest that compounds derived from or related to this compound may have acceptable safety profiles; however, comprehensive toxicological evaluations are necessary before clinical applications can be confirmed .
Mechanism of Action
The mechanism of action of Allyl (2-aminoethyl)carbamate hydrochloride involves its role as a cleavable linker. It forms stable bonds with target molecules, which can be cleaved under specific conditions to release the active compound . This property makes it valuable in drug delivery and other applications where controlled release is essential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Analogues
(a) Allyl Amine (C₃H₅NH₂)
- Structure : Contains a primary amine group directly attached to an allyl chain.
- Applications : Used in resin modification and agrochemical synthesis.
- Key Differences: Lacks the carbamate group and hydrochloride counterion, making it more volatile (bp: 53–55°C) and less stable in aqueous environments compared to Allyl (2-aminoethyl)carbamate hydrochloride .
(b) N-Alloc-1,4-butandiamine Hydrochloride (CAS: 1049722-10-2)
- Structure : Features a longer alkyl chain (butanediamine) with an allyloxycarbonyl (Alloc) protecting group.
- Applications : Used in peptide synthesis for selective deprotection.
- Comparison: The extended carbon chain increases hydrophobicity but reduces reactivity in radical polymerization compared to the shorter 2-aminoethyl chain in this compound .
(c) 2-Aminoethyl Methacrylate Hydrochloride (AEMA)
- Structure: Combines a methacrylate group with a 2-aminoethylamine hydrochloride.
- Applications : Employed in biomedical hydrogels and surface-initiated polymerizations.
- Reactivity : The methacrylate group allows faster radical polymerization than the allyl carbamate, but the absence of a carbamate linker limits its use in step-growth reactions .
(a) Allyl Chloroformate (ClCOOCH₂CH=CH₂)
- Role : A key precursor for synthesizing allyl carbamates via reaction with amines.
- Comparison: Highly reactive but corrosive and moisture-sensitive, requiring careful handling. This compound offers improved stability for storage and controlled reactivity .
(b) Fmoc-Protected Derivatives (e.g., CAS: 861114-47-8)
- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of allyl.
- Applications : Used in solid-phase peptide synthesis for orthogonal protection.
- Stability : The Fmoc group is base-labile, whereas the allyl carbamate requires palladium-catalyzed deprotection, offering compatibility with acid-sensitive substrates .
Physicochemical and Functional Data
Biological Activity
Allyl (2-aminoethyl)carbamate hydrochloride, with the chemical formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol, is a carbamate compound that has garnered attention in medicinal chemistry due to its versatile applications as a building block for synthesizing bioactive molecules. This article explores its biological activity, synthesis methods, and potential applications in drug design.
This compound is synthesized through various methodologies involving reactions between allyl amines and carbonyl compounds. Its structural motif allows for modifications that enhance its biological activity. The compound is classified as a cleavable linker, which is crucial in the development of antibody-drug conjugates (ADCs) .
Synthesis Methods:
- Direct Reaction with Carbonyls: Allyl amines react with carbonyl compounds to form the carbamate structure.
- Use in Glycoside and Peptide Synthesis: It serves as an intermediate in synthesizing complex molecules such as glycosides and peptides .
Biological Activity
This compound exhibits several biological activities that are primarily attributed to its role in drug design. The compound's carbamate moiety enhances solubility and bioavailability, making it a valuable component in pharmaceuticals.
The mechanism of action involves:
- Hydrogen Bonding: The compound can engage in hydrogen bonding interactions, facilitating binding to biological targets.
- Cleavable Linker Functionality: As a cleavable linker, it plays a pivotal role in the release of therapeutic agents from ADCs, thus enhancing the efficacy of targeted therapies .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential in various applications:
- Antibody-Drug Conjugates (ADCs):
- Fragment-Based Drug Discovery:
- Structure-Activity Relationship (SAR) Studies:
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic pathways for Allyl (2-aminoethyl)carbamate hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling allyl chloroformate with 2-aminoethylamine under controlled pH (7–9) in anhydrous solvents like dichloromethane. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) ensures ≥95% purity. Critical parameters include temperature (<25°C to prevent decomposition) and stoichiometric excess of amine to minimize by-products .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm carbamate linkage and allyl group integrity.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode).
- HPLC with UV detection (λ = 210–220 nm) to assess purity and residual solvents.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
| Technique | Key Peaks/Purpose | Reference |
|---|---|---|
| ¹H NMR | δ 5.8–5.2 (allyl protons), δ 4.1 (carbamate CH₂) | |
| ESI-MS | [M+H]⁺ at m/z ≈ 193 (free base) + HCl adduct |
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers to prevent hydrolysis (reacts with moisture to form HCl) .
- Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) followed by incineration.
Advanced Research Questions
Q. How does the hydrochloride salt influence solubility and reactivity compared to the free base?
- Methodological Answer : The hydrochloride form enhances aqueous solubility (critical for biological assays) by forming ion-dipole interactions. However, it may reduce nucleophilicity of the amine group in coupling reactions. For organic-phase reactions, regenerate the free base using a mild base (e.g., NaHCO₃) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate batches via HPLC and elemental analysis.
- Assay conditions : Control pH (affects protonation state) and ionic strength.
- Cell line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa).
- Reference standardized protocols from toxicology studies on analogous allyl compounds (e.g., neurotoxicity in rodents ).
Q. What strategies mitigate instability during long-term storage or under experimental conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Key strategies:
- Lyophilization : Increases shelf life to >2 years at -20°C.
- Buffered solutions : Use pH 4–6 (prevents HCl liberation).
- Light protection : Store in amber vials to avoid photodegradation.
| Condition | Degradation Pathway | Mitigation | Reference |
|---|---|---|---|
| High pH | Hydrolysis to 2-aminoethylamine | Use pH <7 buffers | |
| Humidity | Deliquescence | Desiccant packs in storage |
Q. How can residual solvents or by-products be quantified in synthetic batches?
- Methodological Answer :
- GC-MS : Detect volatile impurities (e.g., unreacted allyl chloroformate) with a DB-5 column and He carrier gas.
- ICP-OES : Quantify trace metal catalysts (e.g., Pd from coupling reactions).
- TGA : Monitor thermal decomposition profiles to identify solvent residues .
Contradictory Data Analysis
Q. Why do studies report varying cytotoxicity thresholds for this compound?
- Methodological Answer : Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
